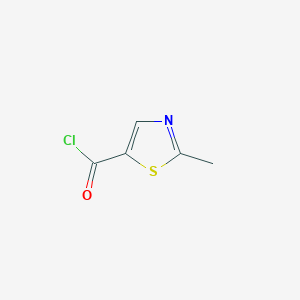

2-Methyl-1,3-thiazole-5-carbonyl chloride

Descripción general

Descripción

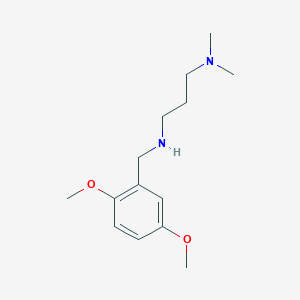

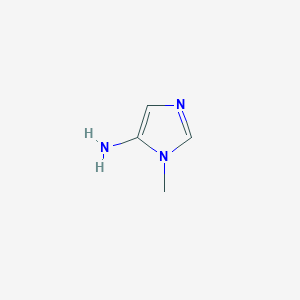

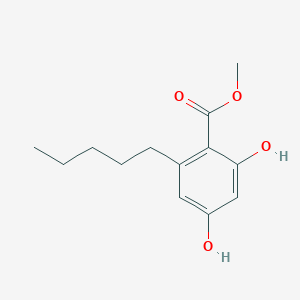

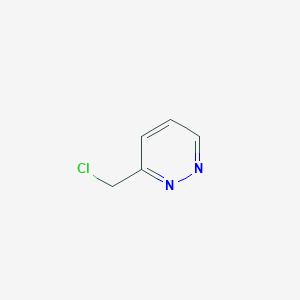

2-Methyl-1,3-thiazole-5-carbonyl chloride is an organic compound . It has a molecular weight of 161.61 . The IUPAC name for this compound is 4-methyl-1,3-thiazole-5-carbonyl chloride .

Molecular Structure Analysis

The molecular formula of 2-Methyl-1,3-thiazole-5-carbonyl chloride is C5H4ClNOS . The InChI code for this compound is 1S/C5H4ClNOS/c1-3-4(5(6)8)9-2-7-3/h2H,1H3 .Physical And Chemical Properties Analysis

2-Methyl-1,3-thiazole-5-carbonyl chloride is a powder . It has a melting point of 59-63 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Anticancer Applications

A novel series of thiazole and 1,3,4-thiadiazole derivatives were synthesized, showcasing potent anticancer activities. The research utilized derivatives of thiazole, demonstrating a methodical approach to creating compounds with promising anticancer efficacy against specific cell lines, indicating the importance of the thiazole moiety in medicinal chemistry (Gomha et al., 2017).

Chemical Synthesis and Reactivity

The preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride were studied, revealing its potential as an efficient electrophilic reagent capable of undergoing nucleophilic substitution reactions. This work highlights the versatility of thiazole derivatives in synthetic chemistry and their regioselective synthesis capabilities (Turov et al., 2014).

Material Science and Catalysis

In material science, ruthenium(II) carbonyl chloride complexes containing pyridine-functionalized bidentate N-heterocyclic carbenes were synthesized. These complexes, featuring modifications of thiazole derivatives, demonstrated efficient catalytic activities in transfer hydrogenation processes. The study emphasizes the role of thiazole derivatives in enhancing catalytic performance through electronic effects of ligands (Li et al., 2011).

Corrosion Inhibition

Thiazole derivatives were also explored as corrosion inhibitors for metals, showcasing high efficacy in protecting cast iron-carbon alloy in acidic environments. This application signifies the potential of thiazole-based compounds in industrial applications, particularly in extending the lifespan of metals exposed to corrosive agents (El-Lateef et al., 2021).

Safety and Hazards

Direcciones Futuras

Thiazole derivatives have been studied for their wide range of biological activities . They have shown potential in the development of various drugs and biologically active agents . Therefore, future research could focus on exploring the biological activities of 2-Methyl-1,3-thiazole-5-carbonyl chloride and its potential applications in drug development.

Propiedades

IUPAC Name |

2-methyl-1,3-thiazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNOS/c1-3-7-2-4(9-3)5(6)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQHPMHCFMAJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563302 | |

| Record name | 2-Methyl-1,3-thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,3-thiazole-5-carbonyl chloride | |

CAS RN |

60971-72-4 | |

| Record name | 2-Methyl-1,3-thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate](/img/structure/B1315791.png)